molecular formula C13H17FN2O5S B2369884 3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine CAS No. 2418650-12-9

3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine

Cat. No.: B2369884
CAS No.: 2418650-12-9
M. Wt: 332.35
InChI Key: HAUIFYYVAKHAHS-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring substituted with a fluorosulfonyloxy group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Fluorosulfonyloxy Group: This step can be achieved by reacting the pyridine derivative with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the fluorosulfonyloxy group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyridine compounds.

Scientific Research Applications

3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be investigated for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)benzene
  • 3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)thiophene

Uniqueness

3-Fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine is unique due to its specific substitution pattern and the presence of both a fluorosulfonyloxy group and a pyrrolidine moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluorosulfonyloxy-5-(4-methoxy-3,3-dimethylpyrrolidine-1-carbonyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-13(2)8-16(7-11(13)20-3)12(17)9-4-10(6-15-5-9)21-22(14,18)19/h4-6,11H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIFYYVAKHAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1OC)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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